1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-6-9-4-2-8(7)10;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZUALOIURDYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrrolo[3,2-c]pyridine Precursors
- Starting from 1H-pyrrolo[3,2-c]pyridine or its derivatives, high-pressure catalytic hydrogenation using Pd(OH)2/C or similar catalysts reduces the pyridine ring to the octahydro form.
- Protection groups such as N-Boc (tert-butoxycarbonyl) are used on nitrogen atoms to prevent side reactions during hydrogenation.
- After hydrogenation, deprotection yields the free amine, which can be converted to the dihydrochloride salt.
- This method is exemplified in patents US 2007/0238726 A1 and WO 2009/140320 A1.
One-Step Conversion of Cyano Groups to Pyrrolidine Rings
- Novel synthetic routes enable direct transformation of cyano-substituted intermediates into the pyrrolidine ring system in one step.
- This process uses readily available and inexpensive raw materials under mild reaction conditions, simplifying the synthesis.
- The reaction proceeds efficiently, producing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives with carboxyl or ester functionalities, which are valuable intermediates for drug development.
- This method is described in Chinese patent CN104402879A.
Intramolecular Cycloaddition and Chiral Synthesis
- For chiral variants, intramolecular [3+2] cycloaddition of azomethine ylides is used under microwave or thermal conditions to form racemic bicyclic intermediates.
- Chromatographic or chiral separation techniques isolate enantiomers.
- Subsequent reductions using diisobutylaluminum hydride and catalytic hydrogenation yield optically pure octahydro-pyrrolo[3,2-c]pyridine derivatives.
- These methods are reported in US 2005/0234024 A1 and related literature.
Multi-Step Functionalization and Protection Strategies
- Condensation reactions catalyzed by titanium tetrachloride followed by lithium aluminum hydride reductions allow introduction and removal of chiral auxiliaries.
- Protection of nitrogen atoms and selective functional group transformations enable the synthesis of complex derivatives suitable for pharmaceutical applications.
- This approach is detailed in WO 2011/116287 A1.
Comparative Data Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations | Representative References |
|---|---|---|---|---|
| Catalytic Hydrogenation | Protection → Hydrogenation → Deprotection | High yield; scalable | Requires high-pressure equipment | US 2007/0238726 A1; WO 2009/140320 A1 |
| One-step Cyano to Pyrrolidine | Cyano intermediate → Direct conversion | Mild conditions; cost-effective | Limited substrate scope | CN104402879A |
| Intramolecular Cycloaddition (Chiral) | Cycloaddition → Separation → Reduction | Access to chiral products | Requires chiral separation | US 2005/0234024 A1 |
| Multi-step Functionalization | Condensation → Reduction → Protection | Versatile for complex derivatives | Multi-step; longer synthesis | WO 2011/116287 A1 |
Research Findings and Notes
- The fused bicyclic structure with two nitrogen atoms imparts bifunctional characteristics, making these compounds valuable intermediates in drug discovery.
- Derivatives bearing carboxyl or ester groups enable further functionalization and improve biological activity profiles.
- The mild reaction conditions and use of inexpensive reagents in recent methods enhance the practicality and sustainability of the synthesis.
- The preparation methods have been validated in various pharmaceutical patents, indicating their industrial relevance.
Chemical Reactions Analysis
1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Synthesis of Complex Molecules : It can be utilized to create more complex organic compounds through substitution and cyclization reactions.
- Reactivity Studies : The compound's behavior in oxidation and reduction reactions provides insights into reaction mechanisms and the stability of related compounds.
Biology
In biological research, this compound is being investigated for its potential roles:
- Biological Activity : Preliminary studies suggest that it may interact with specific biological targets, modulating enzymatic activities or receptor functions.
- Drug Development : Its structure makes it a candidate for developing new pharmaceuticals, particularly in the field of neuropharmacology due to its potential effects on neurotransmitter systems.
Medicine
The medicinal applications of this compound are currently under exploration:
- Therapeutic Potential : Research is ongoing to evaluate its efficacy in treating conditions such as anxiety or depression by targeting serotonin receptors.
- Clinical Trials : Some derivatives of this compound are being tested for their effectiveness in preclinical models.
Industry
In industrial applications, this compound is used in:
- Chemical Manufacturing : It serves as an intermediate in the production of various chemicals and materials.
- Material Science : Its properties may be exploited in creating polymers or other materials with specific characteristics.
Case Study 1: Synthesis Pathways
A recent study detailed the synthesis of this compound through a multi-step process involving pyrrole and acyl (bromo)acetylenes. The reaction pathway included:
- Formation of 2-(acylethynyl)pyrroles.
- Addition of propargylamine leading to N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate.
This method highlights the versatility of the compound as a synthetic intermediate .
In another study, researchers evaluated the interaction of this compound with various neuroreceptors. The findings indicated that the compound could modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and physicochemical properties of 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride with analogous compounds from the evidence:
Key Findings:
Ring Fusion and Saturation :
- The target compound’s [3,2-c] ring fusion differs from [3,4-c] () and [3,4-b] (), altering electronic distribution and steric accessibility. Octahydro frameworks (e.g., ) confer rigidity, whereas dihydro derivatives () retain partial unsaturation, increasing reactivity .
Substituent Effects :
- Electron-withdrawing groups (e.g., 5-chloro in ) reduce synthetic yields (71% vs. 95% for unsubstituted analogs), suggesting that the target’s methyl group (electron-donating) may improve synthetic efficiency .
- Benzyl substituents () introduce steric bulk, which could enhance binding affinity in drug design compared to the target’s smaller methyl group .
Salt Forms and Solubility :
- Dihydrochloride salts () enhance aqueous solubility, critical for bioavailability. The target’s dihydrochloride form likely shares this advantage .
Hazard Profiles :
- Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride () carries warnings for skin/eye irritation (H315, H319), suggesting similar handling precautions for the target compound .
Research Implications:
- The target’s methyl group may balance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) therapeutics, where moderate lipophilicity is critical.
- Differences in ring fusion ([3,2-c] vs. [3,4-c]) could influence interactions with biological targets, such as ion channels or enzymes, warranting further comparative studies .
Biological Activity
1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride (CAS No. 172281-71-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine; dihydrochloride
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 213.15 g/mol
- Purity : Typically around 97% in commercial samples
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzymatic activities and receptor functions, influencing various biological processes. The compound may act as an inhibitor or modulator for key enzymes involved in cellular signaling pathways, particularly in cancer biology.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment:
- Antitumor Activity : Studies have shown that derivatives of the pyrrolo[3,2-c]pyridine scaffold can inhibit tumor cell growth. For instance, a study reported that certain derivatives displayed moderate to excellent antitumor activities against human cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.12 to 0.21 µM .
Table 1: Antitumor Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
Case Studies and Research Findings
- Colchicine-binding Site Inhibition : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to bind to the colchicine site on tubulin. The most potent compounds significantly inhibited tubulin polymerization and disrupted microtubule dynamics at low concentrations .
- MPS1 Inhibition : Another study focused on the development of selective inhibitors targeting MPS1, a kinase involved in the spindle assembly checkpoint. Compounds based on the pyrrolo[3,2-c]pyridine scaffold exhibited favorable pharmacokinetics and demonstrated dose-dependent inhibition in tumor xenograft models .
Q & A
Q. What are the optimized synthetic routes for 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolo-pyridine derivatives often involves cyclization and alkylation steps. For example, methyl-substituted analogs can be synthesized via NaH-mediated alkylation of intermediates with methyl iodide in THF at controlled temperatures (0°C to room temperature) . Optimizing reaction stoichiometry, solvent polarity (e.g., THF vs. dioxane), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) is critical. Evidence from similar compounds suggests that one-step conversion strategies, such as cyano-to-pyrrolidine transformations, may improve efficiency but require rigorous monitoring of regioselectivity and byproduct formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted intermediates).
- ¹H/¹³C NMR : To confirm the octahydro-pyrrolopyridine scaffold and methyl group substitution. For diastereomeric mixtures, chiral columns or NOE experiments may resolve stereochemical ambiguities .
- X-ray crystallography : For absolute configuration determination, though this requires high-quality single crystals.
Q. What are the recommended storage conditions and handling protocols?
Methodological Answer: Store in airtight, light-protected containers at 2–8°C to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal irritation risks. Waste must be segregated and treated by certified hazardous waste facilities to avoid environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position, stereochemistry) impact the compound’s biological activity or receptor binding?
Methodological Answer: Comparative studies on analogs (e.g., 4-(piperidin-4-yl)pyridine dihydrochloride) reveal that substitution patterns alter steric and electronic properties, affecting interactions with targets like enzyme active sites or ion channels . For instance, methyl groups at the 1-position may enhance metabolic stability but reduce solubility. Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) can systematically evaluate structure-activity relationships (SARs).
Q. How can researchers resolve contradictions in reported data, such as variable yields in Suzuki coupling reactions for related pyrrolopyridines?
Methodological Answer: Discrepancies in cross-coupling yields (e.g., 20.2% vs. 59% for phenyl-substituted analogs) may arise from:
- Catalyst poisoning : Trace oxygen or moisture in solvents.
- Substrate electronic effects : Electron-withdrawing groups (e.g., chloro) can slow transmetallation.
- Steric hindrance : Bulky substituents near the reaction site.
Validate reaction conditions via controlled experiments (e.g., degassing solvents, varying boronic acid equivalents) and characterize intermediates via LC-MS to identify bottlenecks.
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer: Scale-up challenges include controlling exothermic reactions and minimizing racemization. Use flow chemistry for precise temperature control during cyclization steps. For stereosensitive steps, employ chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes). Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediates .
Q. How can researchers assess the compound’s potential toxicity in the absence of comprehensive safety data?
Methodological Answer: Apply predictive toxicology models (e.g., QSAR, ProTox-II) to estimate acute toxicity, hepatotoxicity, and mutagenicity. Validate with in vitro assays:
- Ames test : For mutagenic potential.
- Cytotoxicity assays : HepG2 or HEK293 cell lines.
- hERG inhibition screening : To assess cardiac risk .
Comparative and Mechanistic Questions
Q. How does this compound compare to thieno[3,2-c]pyridine derivatives in pharmacological applications?
Methodological Answer: Thienopyridines (e.g., ticlopidine analogs) exhibit antiplatelet activity via P2Y₁₂ receptor antagonism, while pyrrolopyridines may target CNS receptors (e.g., σ-1) due to their rigid, bicyclic structure . Conduct competitive binding assays against known ligands to map selectivity.
Q. What advanced spectroscopic techniques resolve complex NMR signals in diastereomeric mixtures of this compound?
Methodological Answer: Use 2D NMR (COSY, HSQC, NOESY) to assign overlapping proton signals. For diastereomers, chiral shift reagents (e.g., Eu(hfc)₃) or residual dipolar coupling (RDC) experiments in aligned media can distinguish stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
